molecular formula C16H21BN2O2 B6357743 1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole CAS No. 1534350-44-1

1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole

Cat. No.: B6357743
CAS No.: 1534350-44-1
M. Wt: 284.2 g/mol
InChI Key: NFQHYUUFABBBAI-UHFFFAOYSA-N
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Chemical Reactions Analysis

1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole involves its role as a boronic ester in the Suzuki-Miyaura cross-coupling reaction. In this reaction, the compound reacts with aryl halides in the presence of a palladium catalyst and a base to form biaryl compounds . The molecular targets and pathways involved include the activation of the boronic ester group and the formation of a palladium complex intermediate .

Comparison with Similar Compounds

Similar compounds to 1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole include:

Biological Activity

1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a pyrazole ring substituted with a dioxaborolane moiety. Its molecular formula is C14H19BN2O3C_{14}H_{19}BN_2O_3, with a molecular weight of approximately 284.2 g/mol. The presence of the boron atom in the dioxaborolane enhances its reactivity and potential interactions with biological targets.

Research indicates that compounds containing boron can interact with various biological systems through multiple mechanisms:

  • Enzyme Inhibition : Boron-containing compounds often act as enzyme inhibitors. For instance, they can inhibit proteases or kinases involved in cellular signaling pathways.
  • Metal Ion Coordination : The dioxaborolane group may coordinate with metal ions in biological systems, affecting metalloproteins and enzymes crucial for metabolic processes.

Anticancer Properties

Several studies have investigated the anticancer potential of pyrazole derivatives. The compound has shown promise in inhibiting cancer cell proliferation through:

  • Induction of Apoptosis : In vitro studies demonstrate that this compound can induce apoptosis in various cancer cell lines by activating caspase pathways.
  • Cell Cycle Arrest : The compound has been observed to cause G2/M phase arrest in cancer cells, leading to reduced cell viability.

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.

Case Studies

StudyFindings
In vitro study on breast cancer cells Demonstrated significant reduction in cell viability at concentrations of 10 µM and above. Mechanism involved apoptosis induction via caspase activation.
Anti-inflammatory assay Showed a decrease in TNF-alpha and IL-6 levels in LPS-stimulated macrophages treated with the compound.
Metal ion interaction study Confirmed coordination ability with Zn²⁺ ions, affecting enzyme activity related to oxidative stress responses.

Research Findings

Recent findings have highlighted the following key aspects of the biological activity of this compound:

  • Cytotoxicity : In various cancer models, it exhibited IC50 values ranging from 5 to 15 µM depending on the specific cell line tested.
  • Selectivity : The compound showed selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.
  • Synergistic Effects : When combined with conventional chemotherapy agents like doxorubicin, enhanced cytotoxic effects were observed.

Properties

IUPAC Name

1-methyl-4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BN2O2/c1-15(2)16(3,4)21-17(20-15)14-8-6-7-12(9-14)13-10-18-19(5)11-13/h6-11H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQHYUUFABBBAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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